An In-Depth Technical Guide to 1,3-Dimethyl-5-hydroxyuracil: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 1,3-Dimethyl-5-hydroxyuracil: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-5-hydroxyuracil, a derivative of the pyrimidine base uracil, presents a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to naturally occurring nucleobases, combined with the presence of a reactive hydroxyl group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,3-Dimethyl-5-hydroxyuracil, offering insights for its application in research and drug discovery.
While direct experimental data for 1,3-Dimethyl-5-hydroxyuracil is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established principles of organic chemistry to provide a robust technical overview. The biological significance of the parent compound, 5-hydroxyuracil, as a product of oxidative DNA damage underscores the importance of understanding its derivatives.[1]
Physicochemical Properties
The fundamental physicochemical properties of 1,3-Dimethyl-5-hydroxyuracil are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | [2] |
| Molecular Weight | 156.14 g/mol | [2] |
| IUPAC Name | 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | [2] |
| CAS Number | 408335-42-2 | [3] |
| Computed XLogP3 | -0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
Note: Some properties are computationally predicted and should be confirmed by experimental data.
Synthesis of 1,3-Dimethyl-5-hydroxyuracil
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of 1,3-Dimethyl-5-hydroxyuracil.
Step-by-Step Methodology (Proposed)
Step 1: Synthesis of 1,3-Dimethylbarbituric Acid
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Rationale: The initial step involves the construction of the pyrimidine ring. A condensation reaction between 1,3-dimethylurea and a malonic acid derivative (such as diethyl malonate) in the presence of a strong base (e.g., sodium ethoxide) is a standard method for creating the barbituric acid core.
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Protocol:
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Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
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To this solution, add 1,3-dimethylurea and diethyl malonate.
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Reflux the mixture for several hours to drive the condensation reaction to completion.
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Cool the reaction mixture and acidify to precipitate 1,3-dimethylbarbituric acid.
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Filter, wash with cold water, and dry the product.
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Step 2: Nitration to form 1,3-Dimethyl-5-nitrouracil
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Rationale: Introduction of a nitro group at the C5 position is a key step. The electron-rich nature of the barbituric acid ring facilitates electrophilic substitution.
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Protocol:
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Carefully add 1,3-dimethylbarbituric acid to a cold mixture of concentrated nitric acid and sulfuric acid.
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Maintain the temperature below 10°C during the addition.
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Stir the reaction mixture at room temperature for a specified time.
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Pour the reaction mixture onto ice to precipitate the nitro-derivative.
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Filter, wash thoroughly with water to remove acid, and dry.
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Step 3: Reduction to 5-Amino-1,3-dimethyluracil
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Rationale: The nitro group is reduced to an amino group, which can then be converted to the hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Protocol:
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Dissolve 1,3-dimethyl-5-nitrouracil in a suitable solvent such as ethanol or acetic acid.
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Add a palladium on carbon (Pd/C) catalyst.
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Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.
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Filter the catalyst and evaporate the solvent to obtain the amino derivative.
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Step 4: Diazotization and Hydrolysis to 1,3-Dimethyl-5-hydroxyuracil
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Rationale: The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This is a classic method for introducing a hydroxyl group onto an aromatic-like ring.
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Protocol:
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Dissolve 5-amino-1,3-dimethyluracil in an aqueous solution of a strong acid (e.g., sulfuric acid) at low temperature (0-5°C).
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
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After the addition is complete, allow the mixture to stir at low temperature for a short period.
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Gently warm the reaction mixture to decompose the diazonium salt and form the hydroxyl derivative.
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Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or column chromatography.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key expected signals include:
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Two singlets for the two non-equivalent N-methyl groups.
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A singlet for the proton at the C6 position of the uracil ring.
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A broad singlet for the hydroxyl proton at the C5 position, the chemical shift of which will be dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms. Based on data for 5-hydroxymethyluracil, the carbonyl carbons are expected to appear downfield.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
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A broad O-H stretching band for the hydroxyl group.
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Strong C=O stretching bands for the two carbonyl groups in the uracil ring.
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C-H stretching and bending vibrations for the methyl groups and the C6-H.
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C=C and C-N stretching vibrations within the pyrimidine ring.
An IR spectrum of the related compound 1,3-dimethyl-6-aminouracil can be used as a reference for the pyrimidine ring vibrations.[7]
UV-Vis Spectroscopy
Uracil and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the conjugated system. For 5-fluoro-1,3-dimethyluracil, absorption maxima have been observed around 270 nm in various solvents, and similar absorption characteristics are expected for the 5-hydroxy derivative.[8] The exact λmax will be influenced by the solvent polarity.
Chemical Reactivity
The reactivity of 1,3-Dimethyl-5-hydroxyuracil is governed by the interplay of the electron-rich pyrimidine ring, the activating hydroxyl group, and the two carbonyl functionalities.
Electrophilic Substitution
The C6 position of the uracil ring is susceptible to electrophilic attack. The presence of the electron-donating hydroxyl group at C5 further activates the ring towards electrophilic substitution at the C6 position.
Reactions of the Hydroxyl Group
The hydroxyl group can undergo typical reactions of a phenolic hydroxyl group, including:
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Etherification: Reaction with alkyl halides in the presence of a base.
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Esterification: Reaction with acyl chlorides or anhydrides.
Oxidation
The 5-hydroxyuracil moiety is known to be susceptible to further oxidation, which is a significant aspect of its role in oxidative DNA damage. This suggests that 1,3-Dimethyl-5-hydroxyuracil could also be prone to oxidation under appropriate conditions.
Figure 2: Key reactivity pathways of 1,3-Dimethyl-5-hydroxyuracil.
Conclusion
1,3-Dimethyl-5-hydroxyuracil is a promising scaffold for chemical and pharmaceutical research. While a complete experimental dataset for this specific molecule is not yet fully available in the public domain, this guide provides a comprehensive overview of its expected properties, a plausible synthetic route, and its likely reactivity based on established chemical principles and data from closely related analogues. Further experimental investigation into the synthesis and detailed characterization of this compound is warranted to fully unlock its potential in drug discovery and development.
References
Sources
- 1. 1,3-Dimethyl-5-hydroxyuracil | C6H8N2O3 | CID 319989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 408335-42-2|1,3-Dimethyl-5-hydroxyuracil|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) | MDPI [mdpi.com]
- 5. 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate | C6H10N4O4 | CID 57484061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
